molecular formula C11H12ClNO3 B2389447 Methyl-2-[(chloroacetyl)amino]-2-phenylacetate CAS No. 100508-78-9

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate

Cat. No.: B2389447
CAS No.: 100508-78-9
M. Wt: 241.67
InChI Key: WUPUVHBMCLHMTR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .

Mode of Action

The mode of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine. The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off. That is followed by removal of a hydrogen ion from the nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate typically involves the reaction of chloroacetyl chloride with methyl 2-amino-2-phenylacetate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-2-[(chloroacetyl)amino]-2-phenylacetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUVHBMCLHMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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